molecular formula C19H20ClN3O3S B11060806 9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11060806
M. Wt: 405.9 g/mol
InChI Key: YCGHSJNHCBPRMQ-UHFFFAOYSA-N
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Description

9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound with a unique structure that includes a pyridoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-ol
  • Loratadine
  • Desloratadine

Uniqueness

9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

9-chloro-3-methyl-8-(4-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C19H20ClN3O3S/c1-12-3-6-22(7-4-12)27(25,26)17-10-14-16(11-15(17)20)23-8-5-13(2)9-18(23)21-19(14)24/h5,8-12H,3-4,6-7H2,1-2H3

InChI Key

YCGHSJNHCBPRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC(=C4)C)Cl

Origin of Product

United States

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